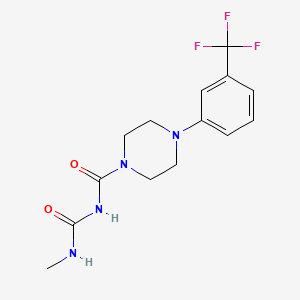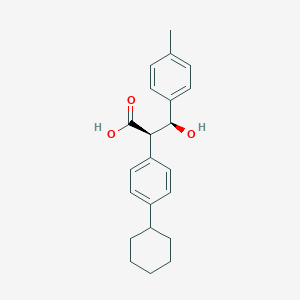
2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with phenylenebis(iminocarbonyloxy-2,1-ethanediyl). The reaction conditions often require a catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester is utilized in various fields:
Chemistry: Used as a monomer in polymerization reactions to create high-performance polymers.
Biology: Employed in the synthesis of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mécanisme D'action
The mechanism by which 2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester exerts its effects involves the interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, releasing active intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester
- 2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester exhibits unique properties such as higher thermal stability and enhanced reactivity. These characteristics make it particularly valuable in applications requiring robust performance under extreme conditions.
Propriétés
Numéro CAS |
71520-01-9 |
|---|---|
Formule moléculaire |
C20H24N2O8 |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
2-[[2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]phenyl]carbamoyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H24N2O8/c1-13(2)17(23)27-9-11-29-19(25)21-15-7-5-6-8-16(15)22-20(26)30-12-10-28-18(24)14(3)4/h5-8H,1,3,9-12H2,2,4H3,(H,21,25)(H,22,26) |
Clé InChI |
MHCXRJHMCKOMFE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1NC(=O)OCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















